(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
Overview
Description
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride: is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a hexahydropyrrolo[3,4-c]pyrrolone core, which is a fused bicyclic system containing nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As more research is conducted, we will gain a better understanding of these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester or diketone, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for constructing bicyclic frameworks in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its bicyclic structure can mimic natural substrates or inhibitors, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry: The compound is also used in the development of specialty chemicals and materials. Its unique properties can be harnessed for creating novel materials with specific functions.
Comparison with Similar Compounds
- (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
- (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one acetate
- (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one sulfate
Uniqueness: (3a
Properties
IUPAC Name |
2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-5-3-7-1-4(5)2-8-6;/h4-5,7H,1-3H2,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNYXYCEXKTZRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(=O)C2CN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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